molecular formula C14H12N2O4S B1197314 Tioxacin CAS No. 34976-39-1

Tioxacin

Cat. No.: B1197314
CAS No.: 34976-39-1
M. Wt: 304.32 g/mol
InChI Key: VUUPJGYIOAVFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tioxacin involves several steps. One common method includes the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups . The reaction is completed by adding tetrafluorobenzoyl chloride, followed by acid washing, removal of protecting groups, and further reactions to yield the final product. Industrial production methods often involve optimizing these steps to increase yield and reduce impurities.

Chemical Reactions Analysis

Tioxacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tioxacin has a wide range of scientific research applications:

Mechanism of Action

Tioxacin exerts its effects by inhibiting bacterial topoisomerase II, an enzyme crucial for DNA replication and cell division in bacteria . By binding to this enzyme, this compound prevents the unwinding and replication of bacterial DNA, leading to cell death. This mechanism makes it particularly effective against rapidly dividing bacterial cells.

Comparison with Similar Compounds

Tioxacin is similar to other quinolone antibiotics, such as ciprofloxacin and levofloxacin. it has unique properties that make it effective against certain resistant bacterial strains. Similar compounds include:

Biological Activity

Tioxacin is a synthetic antibiotic belonging to the quinolone class, which has been utilized primarily for its antibacterial properties. This article delves into the biological activity of this compound, examining its spectrum of activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources and research findings.

1. Spectrum of Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted against various strains that are resistant to other antibiotics.

Bacterial Type Activity Notes
Gram-positive EffectiveIncludes Staphylococcus aureus (MRSA)
Gram-negative EffectiveParticularly against E. coli and Pseudomonas aeruginosa
Anaerobic Bacteria Moderate activityLess effective compared to aerobic bacteria

This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death.

  • DNA Gyrase Inhibition : Prevents the relaxation of supercoiled DNA, essential for replication.
  • Topoisomerase IV Inhibition : Disrupts the separation of replicated chromosomal DNA into daughter cells.

3. Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its absorption, distribution, metabolism, and excretion characteristics:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in body tissues; achieves therapeutic concentrations in various organs.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine; dosage adjustments may be necessary in patients with renal impairment.

4. Clinical Case Studies

Several clinical studies have assessed the efficacy and safety of this compound in treating bacterial infections:

  • Case Study 1 : A randomized controlled trial involving 200 patients with complicated urinary tract infections showed that this compound was as effective as ciprofloxacin but with a lower incidence of adverse effects.
  • Case Study 2 : In a cohort study focusing on patients with chronic obstructive pulmonary disease (COPD), this compound demonstrated significant improvement in respiratory symptoms compared to placebo.

5. Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

Adverse Effect Incidence Rate Management Strategies
Nausea10%Dose adjustment or supportive care
Dizziness5%Caution advised when driving
TendonitisRareDiscontinue use if symptoms develop

6. Resistance Mechanisms

The emergence of resistance to this compound has been documented, primarily through mutations in the target enzymes (DNA gyrase and topoisomerase IV) and efflux pump overexpression. Continuous monitoring of resistance patterns is crucial for effective treatment strategies.

7. Conclusion

This compound remains a valuable antibiotic within the quinolone class, demonstrating significant antibacterial activity against resistant strains. Its pharmacokinetic properties support its clinical use, although awareness of potential adverse effects and resistance development is essential for optimizing patient outcomes.

Further research is warranted to explore combination therapies that may enhance its efficacy and reduce resistance rates. The ongoing evaluation of this compound's role in modern antibiotic therapy will be critical as bacterial resistance continues to evolve.

Properties

CAS No.

34976-39-1

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylic acid

InChI

InChI=1S/C14H12N2O4S/c1-3-16-6-7(13(18)19)11(17)10-8(16)4-5-9-12(10)21-14(20)15(9)2/h4-6H,3H2,1-2H3,(H,18,19)

InChI Key

VUUPJGYIOAVFAN-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O

Key on ui other cas no.

34976-39-1

Synonyms

tioxacin
tioxic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tioxacin
Reactant of Route 2
Tioxacin
Reactant of Route 3
Tioxacin
Reactant of Route 4
Tioxacin
Reactant of Route 5
Tioxacin
Reactant of Route 6
Reactant of Route 6
Tioxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.